molecular formula C16H14FNO4 B15259333 2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid

2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid

Cat. No.: B15259333
M. Wt: 303.28 g/mol
InChI Key: RROQFBLAIJDJFI-UHFFFAOYSA-N
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Description

2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid typically involves multiple steps. One common approach is the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the fluorine atom and the acetic acid moiety. The reaction conditions often involve the use of protecting groups, halogenation reagents, and coupling agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic transfer hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can be cleaved to reveal the active amino group, which can then participate in binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(Benzyloxy)carbonyl]amino}-2-chlorophenyl)acetic acid
  • 2-(4-{[(Benzyloxy)carbonyl]amino}-2-bromophenyl)acetic acid
  • 2-(4-{[(Benzyloxy)carbonyl]amino}-2-iodophenyl)acetic acid

Uniqueness

2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and binding interactions, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C16H14FNO4

Molecular Weight

303.28 g/mol

IUPAC Name

2-[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]acetic acid

InChI

InChI=1S/C16H14FNO4/c17-14-9-13(7-6-12(14)8-15(19)20)18-16(21)22-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,18,21)(H,19,20)

InChI Key

RROQFBLAIJDJFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)CC(=O)O)F

Origin of Product

United States

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